molecular formula C9H13Cl2NO B7958988 3-(2-Chlorophenoxy)propan-1-amine hydrochloride

3-(2-Chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B7958988
M. Wt: 222.11 g/mol
InChI Key: JFTGICJDONDVJY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is commonly used in the synthesis and evaluation of compounds exhibiting antiplasmodial activity towards resistant strains of Plasmodium falciparum

Preparation Methods

The synthesis of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-chlorophenol with 3-chloropropan-1-amine under specific conditions. One common method includes the following steps:

Chemical Reactions Analysis

3-(2-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Chlorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the growth and proliferation of certain microorganisms, such as Plasmodium falciparum. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

3-(2-Chlorophenoxy)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2-chlorophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGICJDONDVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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